Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate
Description
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBKGJVMFMFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270226 | |
| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-28-4 | |
| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The carbonyl group in the pentanoate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate has been investigated for its potential pharmacological properties. The presence of the benzo[d][1,3]dioxole group is significant as it is often associated with various biological activities, including anti-inflammatory and anticancer effects.
- Case Study: Anticancer Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit promising anticancer properties. Studies focusing on the synthesis of similar compounds have shown that modifications can enhance their efficacy against specific cancer cell lines .
Synthesis of Analogues
The compound serves as a scaffold for synthesizing analogues that may possess improved biological activity or novel properties. For instance, researchers have synthesized various derivatives by altering substituents on the ethyl ester or modifying the dioxole ring to explore structure-activity relationships .
Drug Development
This compound is being studied within drug development frameworks aimed at creating new therapeutic agents. Its structural features allow it to be a lead compound in developing treatments for neurological disorders or metabolic diseases due to its potential interaction with specific biological targets .
Polymer Chemistry
The compound can be utilized in polymer chemistry as a building block for synthesizing new polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its rigid aromatic structure .
Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be explored for applications in coatings and adhesives. Its integration into formulations may lead to products with improved adhesion properties and resistance to environmental degradation .
Mechanism of Action
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate can be compared with other compounds containing the benzo[d][1,3]dioxole moiety:
This compound vs. Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxobutanoate: The former has a longer carbon chain, which may affect its reactivity and biological activity.
This compound vs. Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopropanoate: Similar to the previous comparison, the difference in carbon chain length can influence the compound’s properties.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a 5-oxopentanoate ethyl ester backbone with several analogs, differing primarily in the aromatic substituent at the 5-position. Key structural analogs include:
Key Observations :
Lipophilicity and Solubility
- The benzodioxole substituent increases lipophilicity (logP ~2.5–3.0 estimated), favoring organic solubility, whereas the dimethoxyphenyl analog may exhibit slightly lower logP due to polar methoxy groups .
- The thiazolidinedione derivative’s solubility is pH-dependent due to its acidic NH group, enabling improved aqueous solubility at physiological pH .
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is an organic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, including anticancer effects.
The biological activity of this compound is primarily linked to its interactions with various cellular pathways:
- Target of Action : Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines. The compound may influence pathways related to cell cycle regulation and apoptosis, leading to potential therapeutic applications in oncology.
- Biochemical Pathways : Research indicates that the compound acts as a competitive inhibitor of cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2). This inhibition can prevent the conversion of arachidonic acid to prostaglandin H2, which is crucial in inflammatory processes and cancer progression.
Cellular Effects
In vitro studies have shown that this compound induces apoptosis and causes cell cycle arrest at the S phase in various cancer cell lines. This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Experimental Data
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity : A study on similar compounds demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The treatment led to increased apoptosis rates and decreased cell viability.
- Neuroprotective Effects : While primarily investigated for anticancer properties, some derivatives of benzo[d][1,3]dioxole have shown neuroprotective effects in models of neurodegeneration. For instance, compounds exhibiting similar structural motifs have been reported to increase cell viability in β-amyloid-induced PC12 cells, suggesting a potential application in neurodegenerative diseases like Alzheimer's .
Comparative Analysis
A comparative analysis with similar compounds reveals notable differences in biological activity:
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate, and what parameters critically influence yield? A: The compound is typically synthesized via a multi-step approach involving:
- Step 1: Condensation of benzo[d][1,3]dioxole derivatives with keto-esters under acidic or basic catalysis.
- Step 2: Esterification or transesterification to introduce the ethyl group.
Critical parameters include: - Temperature: Optimized between 60–80°C to avoid side reactions (e.g., decarboxylation) .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Use of p-toluenesulfonic acid (PTSA) or sodium hydride improves intermediate stability .
Yields for analogous compounds range from 44% to 86%, depending on substituent reactivity .
Structural Characterization Techniques
Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: Key methods include:
- ¹H/¹³C NMR:
- Benzo[d][1,3]dioxole protons resonate at δ 6.7–6.9 ppm (doublets for aromatic H), while the keto-ester group shows a carbonyl signal at δ 170–175 ppm in ¹³C NMR .
- Ethyl group signals: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1024 for C₁₄H₁₄O₅) .
Basic Reactivity and Functionalization
Q: What chemical transformations are feasible for this compound, and what reagents are typically employed? A: The keto-ester and dioxole moieties enable:
- Reduction: LiAlH₄ reduces the ketone to a secondary alcohol .
- Nucleophilic substitution: The ester group reacts with amines (e.g., benzylamine) to form amides under basic conditions .
- Oxidation: KMnO₄ oxidizes the dioxole ring to quinones, altering electronic properties .
Reaction optimization requires inert atmospheres (N₂/Ar) and dry solvents to prevent hydrolysis .
Advanced: Mechanistic Insights into Biological Activity
Q: What molecular mechanisms underlie the reported biological activities of this compound and its analogs? A: Studies on structurally related compounds suggest:
- Anticancer activity: Induction of apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization in HeLa and MCF-7 cell lines .
- Anticonvulsant effects: Modulation of GABAergic signaling, with ED₅₀ values < 50 mg/kg in murine models .
- Enzyme inhibition: Competitive inhibition of Sirtuin-1 (IC₅₀ = 12.3 µM) due to structural mimicry of NAD⁺ .
Advanced: Resolving Data Contradictions in Bioactivity Studies
Q: How can researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from:
- Structural analogs: Minor substitutions (e.g., replacing -OCH₃ with -F) alter lipophilicity and target affinity .
- Assay variability: Differences in cell lines (e.g., HT-29 vs. HepG2) or endpoint measurements (MTT vs. ATP luminescence) affect IC₅₀ values .
Mitigation strategies: - Standardize assays using guidelines (e.g., NIH’s Drug Development Standards).
- Perform comparative studies with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: Designing Experiments for Therapeutic Potential
Q: How should researchers design experiments to evaluate the therapeutic potential of this compound? A: A tiered approach is recommended:
In vitro screening:
- Cytotoxicity: MTT assay across 5–7 cell lines (cancer and normal) to assess selectivity .
- Enzyme profiling: Test against kinases, phosphatases, and epigenetic regulators (e.g., HDACs) .
Mechanistic studies:
- Flow cytometry for apoptosis/necrosis quantification .
- Molecular docking (AutoDock Vina) to predict target binding .
In vivo validation:
- Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
